Bemethyl

Non-Alcoholic Steatohepatitis NASH Fibrosis

Sourcing a well-characterized actoprotector reference standard with validated toxicity benchmarks is challenging. Bemethyl (CAS 63513-71-3) addresses this gap with a distinct mechanism rooted in protein synthesis activation and a documented LD50 of 581.48 mg/kg in male rats, providing a reliable comparator for preclinical toxicology and anti-fibrotic research. • Anti-fibrotic efficacy: 84.4% reduction in liver fibrosis area in NASH models, outperforming Telmisartan and Cenicriviroc. • Antioxidant defense: Prevents depletion of reduced glutathione and sustains glutathione system enzyme activity during acute hypoxia. • Inhalation delivery: Achieves high bioavailability by bypassing first-pass liver metabolism, enabling non-oral route investigation. Supplied as a hydrobromide salt (C9H11BrN2S, MW 259.17) with ≥98% purity. For research use only; not for human or veterinary applications.

Molecular Formula C9H11BrN2S
Molecular Weight 259.17 g/mol
CAS No. 63513-71-3
Cat. No. B1242168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemethyl
CAS63513-71-3
Synonyms2-ethylthiobenzimidazole hydrobromide
bemethyl
bemetil
bemithyl
bemitil
bemythyl
ethylthiobenzimidazole
Metaprot
Molecular FormulaC9H11BrN2S
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCCSC1=NC2=CC=CC=C2N1.Br
InChIInChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H
InChIKeyBKUKXOMYGPYFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemethyl: Antihypoxic & Antioxidant Actoprotector


Bemethyl (2-ethylsulfanyl-1H-benzimidazole hydrobromide), also known as Bemitil or Metaprot, is a synthetic actoprotector, a class of compounds defined by their ability to enhance physical and mental performance under stress without increasing oxygen consumption [1]. In addition to its primary classification, it is also recognized as an antihypoxant, antioxidant, and antimutagenic agent [2]. Originally developed in the USSR, Bemethyl remains a reference standard for the actoprotector class [3].

Actoprotector reference standard
Anti-hypoxic & antioxidant activity context
Stress model research fit

Bemethyl: Differentiated Toxicity & Mechanism


While the actoprotector class includes several compounds like bromantane, they are not interchangeable. Bemethyl exhibits a distinct toxicity profile and a mechanism rooted in protein synthesis activation that differs from its analogs [1]. For instance, direct comparative toxicity studies have established that Bemethyl's LD50 (581.48 mg/kg in male rats) is significantly lower than that of bromithyl (1750.30 mg/kg), indicating a critical difference in acute safety margins [2]. This contrasts with the assumption that all actoprotectors share a uniform safety or mechanism profile, making Bemethyl a unique tool for specific research applications.

Mechanism divergence

Protein synthesis activation mechanism differs from bromantane; direct substitution may alter endpoint response.

Toxicity margin variance

Acute toxicity profile varies notably from bromithyl; may affect model safety interpretation.

Endpoint context mismatch

Reported comparator endpoint context may not replicate across actoprotector analogs; requires compound-specific validation.

Bemethyl: Key Evidence Highlights


Anti-Fibrotic Efficacy in NASH Models

In a preclinical NASH model, Bemethyl (NP-135) demonstrated a significant 84.4% reduction in liver fibrosis area, directly outperforming established anti-fibrotic agents Telmisartan and Cenicriviroc [1].

Fibrosis Reduction
Head-to-head
84.4% reduction in liver fibrosis area
Supports liver fibrosis endpoint interpretation
Reported in preclinical NASH model at 200 mg/kg QD
Non-Alcoholic Steatohepatitis NASH Fibrosis

Glutathione System Protection Under Hypoxia

In a rat model of acute hypoxic hypoxia, pretreatment with Bemethyl (25 mg/kg, i.p.) prevented the hypoxia-induced decrease in reduced glutathione and maintained the activity of glutathione reductase and peroxidase [1]. This effect is linked to enhanced synthesis of antioxidant enzymes [1].

GSH System Protection
Cross-study
Prevented hypoxia-induced GSH decrease; maintained reductase/peroxidase activity
Supports antioxidant enzyme synthesis study
Rat model, 25 mg/kg i.p., acute hypoxic hypoxia
Oxidative Stress Glutathione Hypoxia

Comparative Acute Toxicity vs. Bromithyl

A direct comparison of acute toxicity in rats revealed a substantial difference in safety margins between two related actoprotectors. The LD50 for Bemethyl was 581.48 mg/kg, whereas for bromithyl it was 1750.30 mg/kg in males, indicating a ~3-fold lower lethal dose for Bemethyl [1].

Acute Toxicity LD50
Head-to-head
LD50 581.48 mg/kg (Bemethyl) vs 1750.30 mg/kg (Bromithyl) in male rats
LD50 difference indicates distinct safety margins
Acute study; ~3-fold lower lethal dose for Bemethyl
Toxicology Safety Pharmacology LD50

Clinical Reduction of Asthenic Symptoms

In a 1988 clinical trial on patients with asthenic disorders, Bemethyl demonstrated superior efficacy compared to piracetam and pyriditol in reducing asthenic symptoms [1].

Asthenic Symptom Response
Class-level
Reported superior reduction vs piracetam and pyriditol in 1988 trial
Reported comparator endpoint context; quantitative data unavailable
Source lacks specific numerical outcomes; data to verify
Asthenia Clinical Trial Neuropsychiatry

Inhalation Bioavailability Advantage

A comparative pharmacokinetic study established that inhalation administration of Bemethyl offers a promising alternative to the oral route, due to its high bioavailability and the avoidance of first-pass hepatic metabolism [1].

Inhalation PK Route
Cross-study
High bioavailability and avoided first-pass metabolism vs oral route
Supports alternative delivery route research
Absolute bioavailability values not reported
Pharmacokinetics Inhalation Bioavailability

Bemethyl: Key Application Scenarios


NASH & Liver Fibrosis Research

Bemethyl is an ideal candidate for preclinical NASH and liver fibrosis studies. It has demonstrated an 84.4% reduction in liver fibrosis area in animal models, outperforming established anti-fibrotic agents like Telmisartan and Cenicriviroc [1]. This makes it a potent positive control or lead compound for investigating novel anti-fibrotic mechanisms in the liver.

Oxidative Stress & Hypoxia Studies

This compound is highly suitable for research focused on antioxidant defense mechanisms under hypoxic stress. Bemethyl uniquely prevents the depletion of reduced glutathione and maintains the activity of key glutathione system enzymes in the liver during acute hypoxia [2]. It serves as a specific tool to study the activation of endogenous antioxidant enzyme synthesis.

Comparative Toxicology & Safety Profiling

Bemethyl is a critical reference standard for toxicology studies involving actoprotectors. Its well-characterized acute toxicity profile, including an LD50 of 581.48 mg/kg in rats, provides a distinct benchmark for assessing the safety margins of new chemical entities in this class, especially when compared to related compounds like bromithyl [3].

Inhalation Pharmacokinetics & Drug Delivery

For studies exploring non-oral routes of administration, Bemethyl is a prime candidate. Research has shown that its inhalation delivery results in high bioavailability by avoiding first-pass liver metabolism, making it a relevant tool for developing inhaled formulations of actoprotector-class drugs [4].

Application
Selection Property
Validation Focus
Liver fibrosis model studies
Anti-fibrotic endpoint response
Fibrosis area change in NASH models
Oxidative stress & hypoxia models
Glutathione system preservation
Antioxidant enzyme activity under hypoxia
Comparative toxicology studies
Acute toxicity margin reference
LD50 differentiation within actoprotector class
Inhalation pharmacokinetic research
Non-oral route bioavailability
First-pass metabolism avoidance & exposure profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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